Lactosyl maprotiline-d5
Description
Significance of Deuterated Analogs in Drug Metabolism Studies and Analytical Chemistry
Deuterium (B1214612) (D or ²H) is a stable, non-radioactive isotope of hydrogen. wikipedia.org Its nucleus contains a proton and a neutron, effectively doubling its mass compared to protium (B1232500) (¹H), the most common hydrogen isotope. wikipedia.org This seemingly subtle atomic difference is the foundation of its utility in pharmaceutical science. wikipedia.orgnih.gov
When hydrogen atoms at specific positions in a drug molecule are replaced with deuterium, a deuterated analog is created. wikipedia.org This substitution typically does not alter the molecule's fundamental chemical properties, shape, or biological targets. bioscientia.de However, the carbon-deuterium (C-D) bond is stronger and has a lower vibration frequency than the carbon-hydrogen (C-H) bond. bioscientia.denih.gov This increased bond strength can significantly slow down metabolic reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect (KIE). bioscientia.denih.gov
This effect has two major applications:
Modulating Pharmacokinetics: By strategically deuterating a drug at sites vulnerable to metabolic breakdown (often by cytochrome P450 enzymes), its rate of metabolism can be slowed. nih.govnih.gov This can lead to a longer half-life, improved metabolic profiles, and potentially a reduction in the formation of toxic metabolites. nih.govisotope.com Deutetrabenazine, the first FDA-approved deuterated drug, exemplifies this by showing an improved pharmacokinetic profile over its non-deuterated counterpart, tetrabenazine. nih.gov
Internal Standards for Bioanalysis: In analytical chemistry, particularly in quantitative mass spectrometry (MS), deuterated analogs are the gold standard for internal standards. resolvemass.caclearsynth.com To measure the concentration of a drug or metabolite in a complex biological sample like blood or urine, a known amount of its deuterated analog is added. clearsynth.com Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization. resolvemass.ca However, due to its higher mass, it is easily distinguished by the mass spectrometer. wikipedia.org This allows for highly accurate and precise quantification by correcting for any sample loss or variability during the analytical process. resolvemass.caclearsynth.com
Overview of Glycosylation in Xenobiotic Biotransformation
Xenobiotics—foreign substances like drugs, pollutants, or toxins—undergo a series of metabolic processes in the body, collectively known as biotransformation. slideshare.net The goal is to convert these often lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) forms that can be easily excreted. frontiersin.orgnih.gov This process is typically divided into Phase I (modification) and Phase II (conjugation) reactions. mdpi.com
Glycosylation, the enzymatic addition of a sugar moiety, is a critical Phase II conjugation reaction. pnas.org This process is catalyzed by a superfamily of enzymes called UDP-glycosyltransferases (UGTs). physiology.orgphysiology.org These enzymes transfer a sugar from an activated donor, most commonly UDP-glucuronic acid in humans, to the xenobiotic. physiology.orgmdpi.com The resulting glycoside conjugate is generally more water-soluble, less biologically active, and more readily eliminated from the body via urine or bile. nih.gov
While glucuronidation is the most prevalent form of glycosylation in mammalian drug metabolism, other sugars can be used. mdpi.com UGTs are found in four main families (UGT1, UGT2, UGT3, and UGT8), which exhibit different sugar preferences and tissue distributions. physiology.orgresearchgate.net For instance, UGT1 and UGT2 families are paramount in drug detoxification in the liver, while UGT8 uses UDP-galactose to synthesize essential lipids. physiology.orgresearchgate.net The addition of a sugar molecule, such as the lactose (B1674315) in Lactosyl maprotiline-d5, significantly increases the polarity and water solubility of the parent compound. nih.gov
Rationale for the Academic Investigation of this compound
Maprotiline (B82187) is a tetracyclic antidepressant used to treat depressive disorders. pharmaffiliates.comwikipedia.org Its metabolism is extensive, primarily involving N-demethylation to its active metabolite, desmethylmaprotiline, as well as various hydroxylation reactions. drugbank.comtaylorandfrancis.com The resulting metabolites are then often conjugated, with about 75% being excreted as glucuronides. amazonaws.comhres.ca
The existence of this compound is not as a therapeutic drug, but as a highly specialized analytical tool. Its investigation is rooted in the need for precise bioanalytical methods to study the metabolism of maprotiline or its analogs.
The rationale can be broken down as follows:
Hypothetical or Minor Metabolite Study: Researchers may hypothesize the formation of a lactosyl conjugate of maprotiline as a minor or novel metabolite. To confirm its existence and quantify it accurately in biological samples, a stable isotope-labeled standard is essential.
Internal Standard for Quantification: this compound serves as an ideal internal standard for the quantitative analysis of its non-deuterated counterpart, Lactosyl maprotiline, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The five deuterium atoms provide a distinct mass shift (+5 Da), allowing it to be clearly separated from the target analyte's signal while ensuring it behaves nearly identically during the analytical procedure.
Enhancing Solubility and Specificity: The lactosyl group is added to the maprotiline structure to increase its solubility. The deuteration provides the mass signature needed for its role as an internal standard. This dual modification creates a compound perfectly tailored for use in developing and validating robust bioanalytical assays for pharmacokinetic or drug metabolism studies.
In essence, this compound is a synthetically created reference compound, crucial for ensuring the accuracy and reliability of research into the complex metabolic pathways of maprotiline.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₃₈D₅NO₁₀ | pharmaffiliates.comscbt.compharmaffiliates.com |
| Molecular Weight | 606.72 g/mol | pharmaffiliates.comscbt.compharmaffiliates.com |
| Isotopic Labeling | Deuterium (d5) | pharmaffiliates.com |
| Primary Application | Analytical Internal Standard | resolvemass.caclearsynth.com |
Table 2: Comparison of Isotopic Labeling in Analytical Chemistry
| Feature | Unlabeled Analyte (e.g., Lactosyl Maprotiline) | Deuterated Standard (e.g., this compound) | Rationale for Use |
| Chemical Behavior | Target of measurement | Nearly identical to analyte | Ensures co-elution in chromatography and similar ionization efficiency. resolvemass.ca |
| Mass-to-Charge (m/z) | Native molecular weight | Native molecular weight + 5 | Allows for distinct detection and quantification without signal overlap in MS. wikipedia.org |
| Function in Assay | Compound to be quantified | Reference for quantification | Corrects for sample loss and matrix effects, increasing accuracy and precision. clearsynth.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H43NO10 |
|---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5S,6S)-6-[[1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]-(trideuteriomethyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H43NO10/c1-33(14-6-12-32-13-11-17(18-7-2-4-9-20(18)32)19-8-3-5-10-21(19)32)30-27(39)26(38)29(23(16-35)41-30)43-31-28(40)25(37)24(36)22(15-34)42-31/h2-5,7-10,17,22-31,34-40H,6,11-16H2,1H3/t17?,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32?/m0/s1/i1D3,14D2 |
InChI Key |
KTPQVFNPAHZOPE-PGAUCXTBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O)O)O)O)O)C([2H])([2H])CCC34CCC(C5=CC=CC=C53)C6=CC=CC=C46 |
Canonical SMILES |
CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Lactosyl Maprotiline D5
Strategies for Deuterium (B1214612) Incorporation in Maprotiline (B82187) Scaffolds
The introduction of deuterium into the maprotiline structure is a critical first step. Deuteration can enhance the metabolic stability of a drug by strengthening the carbon-hydrogen bonds at sites susceptible to metabolism, a concept known as the kinetic isotope effect. epj-conferences.orgnih.govresearchgate.net The "-d5" designation implies the replacement of five specific hydrogen atoms with deuterium. The choice of deuteration strategy depends on the desired location of the deuterium atoms, efficiency, and the availability of starting materials.
Common methods for deuterium labeling include direct hydrogen-deuterium (H-D) exchange reactions on the final maprotiline molecule or the synthesis from deuterated precursors. Palladium-catalyzed H-D exchange reactions, for instance, can be performed in the presence of a deuterium source like D₂O. mdpi.com Another approach involves photoredox-catalyzed protocols that can selectively install deuterium at α-amino sp³ carbon-hydrogen bonds using D₂O as the isotope source. princeton.eduprinceton.edu
| Deuteration Method | Description | Deuterium Source | Advantages | Potential Challenges |
| Catalytic H-D Exchange | A catalyst (e.g., Pd/C, Ru) facilitates the exchange of hydrogen atoms on the substrate with deuterium from a solvent or gas. mdpi.comnih.gov | D₂O, D₂ gas | Can be applied late-stage to the final molecule. | May lack regioselectivity; harsh conditions can be required. |
| Photoredox Catalysis | Uses light-activated catalysts to generate radical intermediates that are subsequently quenched with a deuterium source. princeton.eduprinceton.edu | D₂O | High selectivity for specific C-H bonds (e.g., α-amino); mild reaction conditions. | Requires specialized photochemical equipment. |
| Synthesis from Deuterated Precursors | Building the maprotiline scaffold using starting materials that already contain deuterium at the desired positions. | Deuterated building blocks | Precise control over the location of deuterium atoms. | Deuterated starting materials can be expensive or require separate synthesis. |
Achieving stereoselectivity in deuteration is crucial when chiral centers are involved or created during the synthesis. For a complex molecule like maprotiline, building the scaffold from chiral, deuterated precursors is often the most effective strategy to ensure correct stereochemistry. mdpi.comrsc.orgresearchgate.net This involves the stereoselective synthesis of key intermediates where deuterium is incorporated with high spatial control.
For example, stereoselective reduction of a ketone precursor using a deuterated reducing agent (e.g., sodium borodeuteride) in the presence of a chiral catalyst can install deuterium at a specific stereocenter. Asymmetric hydrogenation using deuterium gas with a chiral transition metal catalyst (e.g., those based on Rhodium or Ruthenium) is another powerful technique for introducing deuterium stereoselectively. mdpi.com Organocatalysis, using small chiral organic molecules like proline derivatives, can also catalyze H-D exchange with high stereoselectivity. mit.edu
Chemical Synthesis of the Lactosyl Moiety
For conjugation to maprotiline-d5, the lactosyl moiety must be chemically activated. Lactose (B1674315) itself is not reactive enough to form a stable bond with the secondary amine of maprotiline under physiological conditions. The synthesis of an activated lactosyl donor typically involves two main steps: protection of the hydroxyl groups and installation of a leaving group at the anomeric carbon (the carbon of the hemiacetal).
Protecting groups such as acetates or benzoates are used to prevent unwanted side reactions at the multiple hydroxyl positions of lactose. Following protection, the anomeric position can be converted into a more reactive species, such as a glycosyl halide (e.g., bromide or chloride) or a trichloroacetimidate. nih.gov These activated lactosyl derivatives can then act as effective glycosyl donors in the subsequent conjugation step. Alternatively, lactose can be converted into its glycosylamine, which can then be acylated to form a stable derivative suitable for enzymatic reactions. diva-portal.org
| Activated Lactose Derivative | Method of Preparation | Typical Use Case |
| Glycosyl Halide | Treatment of per-acetylated lactose with HBr or HCl. | Chemical glycosylation reactions. |
| Trichloroacetimidate | Reaction of a protected lactose with trichloroacetonitrile (B146778) in the presence of a base. nih.gov | Chemical and chemoenzymatic glycosylation. |
| Nucleotide Sugar (e.g., UDP-Lactose) | Enzymatic synthesis from lactose-1-phosphate (B12708853) and UTP. | Enzymatic glycosylation using glycosyltransferases. |
| Carbobenzyloxy (Cbz) Derivative | Conversion of lactose to a glycosylamine followed by acylation with carbobenzyloxy chloride. diva-portal.org | Stepwise enzymatic synthesis in aqueous buffers. diva-portal.org |
Conjugation Chemistry for Lactosyl Maprotiline-d5 Formation
The final and most challenging step is the covalent attachment of the activated lactosyl moiety to the secondary amine of the Maprotiline-d5 scaffold. Both enzymatic and chemoenzymatic approaches offer precise control over the formation of the new glycosidic bond.
Enzymatic glycosylation utilizes enzymes called glycosyltransferases to catalyze the transfer of a sugar moiety from an activated donor (typically a nucleotide sugar) to an acceptor molecule. wikipedia.org For the synthesis of this compound, a hypothetical approach would involve a glycosyltransferase capable of recognizing maprotiline-d5 as an acceptor and UDP-lactose as the donor.
However, most known glycosyltransferases act on hydroxyl groups or specific amino acid residues in proteins rather than secondary amines of small molecules. Therefore, this direct approach would likely require a specifically engineered or newly discovered enzyme with novel substrate specificity. nih.govresearchgate.net Mutant glycosyltransferases have been developed that can transfer modified sugars with unique chemical handles, which could potentially be adapted for this purpose. nih.gov
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. nih.govnih.govrsc.org This hybrid approach is often more practical for creating complex glycoconjugates not found in nature. A plausible chemoenzymatic route for this compound could involve:
Chemical Modification of the Acceptor: Maprotiline-d5 could be chemically modified by attaching a linker that is a known substrate for a glycosyltransferase. For example, a short chain with a terminal hydroxyl group could be added, which would then accept the lactosyl group from UDP-lactose via an enzyme like β-(1–4)-galactosyltransferase. The linker would then be cleaved or retained in the final product.
Enzymatic Transfer of a Modified Sugar: A mutant glycosyltransferase could be used to attach a chemically modified lactose molecule (e.g., one containing an azide (B81097) or alkyne group) to the maprotiline-d5. nih.gov This modified sugar could then be further elaborated chemically.
Glycosidase-Catalyzed Synthesis: In a reverse of their natural function, glycosidases can be used to form glycosidic bonds under specific conditions (transglycosylation). nih.gov An activated lactosyl donor (like a lactosyl fluoride) could be reacted with maprotiline-d5 in the presence of a suitable glycosidase. This method avoids the need for complex nucleotide sugar donors.
Purification and Isolation Techniques for Synthetic this compound
The final product, this compound, must be rigorously purified from a complex reaction mixture containing unreacted starting materials, reagents, enzyme (if used), and potential byproducts. The heterogeneity and structural complexity of glycoproteins and their analogs make purification a challenging but critical step. creative-proteomics.com
High-Performance Liquid Chromatography (HPLC) is the primary technique for the purification of such complex molecules. nih.gov
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. It would be effective in separating the more polar this compound from the less polar, unreacted Maprotiline-d5.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating highly polar compounds like glycans and glycoconjugates. nih.govresearchgate.net It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing excellent resolution for glycosylated molecules.
For complex mixtures, a multi-dimensional separation approach, combining different chromatography techniques, may be necessary to achieve the desired purity. creative-proteomics.comnih.gov For example, an initial separation by ion-exchange chromatography could be followed by a final polishing step using RP-HPLC or HILIC.
| Technique | Separation Principle | Application in this compound Purification |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Separates the glycosylated product from the non-glycosylated maprotiline-d5 precursor. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polarity / Hydrophilicity | Ideal for purifying the highly polar glycoconjugate from less polar impurities. |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Useful for removing high-molecular-weight contaminants like enzymes. creative-proteomics.com |
| Solid-Phase Extraction (SPE) | Adsorption to a solid phase | Used for sample clean-up and concentration before final HPLC purification. diva-portal.org |
Advanced Spectroscopic and Structural Elucidation of Lactosyl Maprotiline D5
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Confirmation in Lactosyl Maprotiline-d5
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. libretexts.org In the case of isotopically labeled compounds like this compound, NMR is indispensable for confirming the precise location of the deuterium atoms.
High-Resolution 1H, 13C, and 2H NMR Spectroscopic Analysis
High-resolution 1H (proton), 13C (carbon-13), and 2H (deuterium) NMR spectroscopy are employed to comprehensively characterize the structure of this compound.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is used to verify the carbon skeleton of the molecule. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to C-D coupling. In a proton-decoupled ¹³C NMR spectrum, these signals may show a slightly different chemical shift compared to the non-deuterated analogue due to the isotopic effect.
²H NMR Spectroscopy: Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei. The spectrum of this compound would show signals at chemical shifts corresponding to the positions of the deuterium atoms. This provides unambiguous confirmation of the deuteration sites.
| NMR Technique | Purpose in Analysis of this compound | Expected Observations |
| ¹H NMR | Confirm deuterium incorporation and overall structure. | Absence or significant reduction of signals for protons at deuterated positions. |
| ¹³C NMR | Verify the carbon framework and identify deuterated carbons. | Characteristic C-D coupling patterns and isotopic shifts for deuterated carbons. |
| ²H NMR | Directly detect and confirm the location of deuterium atoms. | Signals appear at chemical shifts corresponding to the deuterated sites. |
Mass Spectrometry (MS) Characterization of this compound
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, HRMS is used to confirm the incorporation of five deuterium atoms. The experimentally determined exact mass should correspond to the theoretical exact mass calculated for the molecular formula C₃₂H₃₈D₅NO₁₀. scbt.compharmaffiliates.com Any deviation from this would indicate incomplete deuteration or the presence of impurities.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of this compound
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. This technique is invaluable for structural elucidation. nih.gov In the analysis of this compound, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented. The resulting fragmentation pattern is then analyzed. The mass shifts in the fragment ions containing the deuterated portions of the molecule, when compared to the fragmentation pattern of the non-deuterated analogue, provide definitive evidence for the location of the deuterium labels. For instance, a fragment ion containing the deuterated N-methylpropyl side chain will have a mass 5 Da higher than the corresponding fragment in the unlabeled compound.
| MS Technique | Purpose in Analysis of this compound | Key Data Obtained |
| HRMS | Exact mass determination and confirmation of elemental formula. | Highly accurate mass measurement confirming the C₃₂H₃₈D₅NO₁₀ formula. |
| MS/MS | Structural elucidation and confirmation of deuterium location. | Fragmentation pattern with mass shifts in deuterated fragments. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. science.govscience.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands for its various functional groups. These include O-H stretching vibrations from the hydroxyl groups of the lactose (B1674315) moiety, C-H stretching from the aromatic and aliphatic parts of the maprotiline (B82187) core, and C-N stretching from the secondary amine. The C-D stretching vibrations from the deuterated methyl and methylene (B1212753) groups will appear at lower frequencies (around 2000-2250 cm⁻¹) compared to the corresponding C-H vibrations (around 2800-3000 cm⁻¹), providing further confirmation of deuteration.
Raman Spectroscopy: Raman spectroscopy can also be used to identify functional groups. google.com.na It is particularly sensitive to non-polar bonds and can provide complementary information to the IR spectrum. The symmetric vibrations of the aromatic rings in the maprotiline structure are often strong in the Raman spectrum.
Chromatographic Techniques for Purity and Isomeric Assessment of this compound
Chromatographic techniques are essential for assessing the purity and isomeric composition of chemical compounds. nih.gov
Chiral Chromatography for Enantiomeric Purity Evaluation (if applicable)
The enantiomeric purity of chiral compounds is a critical parameter in pharmaceutical sciences, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Maprotiline itself possesses a chiral center, and therefore, its derivatives, including this compound, are also chiral. The evaluation of enantiomeric purity is thus a necessary step in its characterization.
Research Findings:
For compounds similar to maprotiline, which are amines, derivatization with a chiral reagent can be employed to form diastereomers that can then be separated on a standard achiral column. bio-rad.com However, direct separation on a CSP is often preferred. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad enantioselectivity. phenomenex.blog
The development of a chiral separation method for this compound would involve screening various chiral columns and mobile phase compositions to achieve optimal resolution between the enantiomers. The use of techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral column would be the standard approach. phenomenex.blogchiraltech.com Given that this compound is designed for use with mass spectrometry, the mobile phase composition would need to be compatible with the MS interface. vulcanchem.com
Due to the lack of specific experimental data, a table detailing the chiral separation of this compound cannot be provided. However, a hypothetical table illustrating the type of data that would be generated from such an analysis is presented below.
Table 1: Illustrative Data for Chiral HPLC Separation of this compound Enantiomers (Hypothetical)
| Parameter | Value |
| Chromatographic Column | Chiral Stationary Phase (e.g., Cellulose-based) |
| Mobile Phase | e.g., Hexane/Ethanol with an amine modifier |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm / Mass Spectrometry |
| Retention Time (Enantiomer 1) | tR1 (min) |
| Retention Time (Enantiomer 2) | tR2 (min) |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (e.e.) | > 99% |
Lactosyl Maprotiline D5 in Advanced Analytical Method Development
Development of Quantitative Assays Utilizing Lactosyl Maprotiline-d5 as an Internal Standard
The primary application of this compound is as an internal standard in quantitative assays for maprotiline (B82187) and its related compounds. Its utility is most pronounced in hyphenated chromatographic and mass spectrometric techniques, which offer high selectivity and sensitivity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in biological matrices due to its superior specificity and sensitivity. oup.com The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory bodies to ensure the reliability of the data. tandfonline.comaptochem.com An internal standard that co-elutes with the analyte of interest can effectively compensate for variations in extraction recovery, matrix effects, and instrument response. aptochem.comkcasbio.com
In a typical LC-MS/MS method for the analysis of maprotiline, a simple protein precipitation or liquid-liquid extraction is performed on a plasma or serum sample, to which a known amount of this compound has been added. thermofisher.comwaters.com The extracted sample is then injected into the LC-MS/MS system. Chromatographic separation is commonly achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid). thermofisher.comnih.gov
Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode with selected reaction monitoring (SRM). thermofisher.com Two SRM transitions are often monitored for each analyte for quantification and confirmation purposes. thermofisher.com
Table 1: Representative LC-MS/MS Parameters for the Analysis of Maprotiline using a Deuterated Internal Standard
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 2.5 µm) oup.com |
| Mobile Phase A | 10 mM Ammonium Acetate in Water oup.com |
| Mobile Phase B | Acetonitrile with 0.2% Acetic Acid oup.com |
| Flow Rate | 0.4 mL/min oup.com |
| Injection Volume | 5 µL oup.com |
| Column Temperature | 40 °C oup.com |
| Run Time | 4-6 minutes oup.comthermofisher.com |
| Mass Spectrometry | |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive thermofisher.com |
| Acquisition Mode | Selected Reaction Monitoring (SRM) thermofisher.com |
| Spray Voltage | 3500 V thermofisher.com |
| Vaporizer Temperature | 460 °C thermofisher.com |
| Capillary Temperature | 368 °C thermofisher.com |
| Sheath Gas | 50 AU thermofisher.com |
| Auxiliary Gas | 15 AU thermofisher.com |
| SRM Transitions (Hypothetical) | |
| Maprotiline | Q1: m/z 278 -> Q3: m/z 233 (Quantifier), m/z 250 (Qualifier) oup.com |
| This compound | Q1: m/z 612.7 -> Q3: (Specific fragment ions) |
Note: The SRM transitions for this compound are hypothetical as specific published data is unavailable. The transitions for maprotiline are based on published literature.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of antidepressants, often requiring derivatization to improve the volatility and thermal stability of the analytes. nih.gov Headspace solid-phase microextraction (SPME) followed by GC-MS has been successfully applied to the analysis of tetracyclic antidepressants, including maprotiline, in whole blood. oup.comoup.com
While less common for a glycosylated compound like this compound due to its low volatility, a GC-MS method could potentially be developed for the simultaneous analysis of maprotiline and its non-glycosylated metabolites following appropriate sample preparation, which would likely involve hydrolysis of the lactosyl group and derivatization. In such a scenario, a deuterated, non-glycosylated analog like maprotiline-d3 (B593084) would be a more suitable internal standard. However, for completeness, a hypothetical application is considered. A study on the simultaneous determination of 11 antidepressant drugs in whole blood by GC-MS utilized derivatization with heptafluorobutyric anhydride (B1165640) to enhance sensitivity. nih.gov
Table 2: Representative GC-MS Parameters for the Analysis of Maprotiline
| Parameter | Condition |
| Gas Chromatography | |
| Column | CP-Sil 24 CB (30 m × 0.32 mm, 0.25 μm) mdpi.com |
| Carrier Gas | Helium mdpi.com |
| Flow Rate | 1.11 mL/min mdpi.com |
| Injection Mode | Splitless |
| Injection Port Temperature | 250 °C |
| Oven Temperature Program | Initial 100°C, ramp to 280°C |
| Mass Spectrometry | |
| Ionization Mode | Electron Impact (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Sample Preparation | |
| Technique | Headspace-SPME or Solid-Phase Extraction with Derivatization oup.comnih.gov |
Validation Parameters for Analytical Methods Incorporating this compound
For a bioanalytical method to be considered reliable and suitable for regulatory submissions, it must undergo a thorough validation process according to guidelines from bodies such as the FDA and EMA. labmanager.comeuropa.eu The use of a high-purity, stable isotope-labeled internal standard like this compound is critical for meeting the stringent requirements for accuracy and precision. tandfonline.com
The validation process assesses several key parameters. Linearity is established by analyzing calibration standards at several concentration levels and demonstrating a consistent relationship between the analyte concentration and the instrument response. Accuracy measures how close the measured concentration is to the true concentration, while precision reflects the degree of scatter in the data from repeated measurements. nih.gov
Methods for tricyclic antidepressants typically exhibit excellent linearity, with correlation coefficients (r²) greater than 0.99. waters.comnih.gov Accuracy is generally expected to be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ), and precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ). nih.govnih.gov
Table 3: Representative Validation Parameters for a Maprotiline Assay Using a Deuterated Internal Standard
| Parameter | Acceptance Criteria | Typical Finding |
| Linearity | ||
| Calibration Range | At least 3 orders of magnitude oup.com | 5 - 1000 µg/L nih.gov |
| Correlation Coefficient (r²) | ≥ 0.99 nih.gov | > 0.995 waters.com |
| Accuracy | ||
| Mean Accuracy | 85-115% of nominal (80-120% at LLOQ) nih.gov | -12.3% to +12.2% bias nih.gov |
| Precision | ||
| Intra-assay Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) nih.gov | < 7.7% thermofisher.com |
| Inter-assay Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) nih.gov | < 7.6% thermofisher.com |
The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix, which can lead to ion suppression or enhancement. kcasbio.com Recovery is the efficiency of the extraction process. A stable isotope-labeled internal standard like this compound is invaluable for assessing and compensating for these phenomena. Since the internal standard has nearly identical physicochemical properties to the analyte, it is affected by matrix components and the extraction process in a similar manner. aptochem.com By calculating the ratio of the analyte response to the internal standard response, variability due to matrix effects and inconsistent recovery can be normalized, leading to more accurate and precise results. kcasbio.comwaters.com
Role of this compound in Bioanalytical Method Transfer and Harmonization
The transfer of a validated bioanalytical method from one laboratory to another is a common practice in drug development. nih.gov This process requires a partial or full re-validation to ensure that the method performs equivalently in the new laboratory. europa.eu A well-characterized, robust internal standard like this compound is crucial for successful method transfer. It provides a consistent reference point that helps to bridge any differences in instrumentation, reagents, or laboratory environment. nih.gov
Harmonization aims to ensure that different analytical methods used to measure the same analyte produce comparable results. The use of a common, high-purity internal standard across different platforms and laboratories can significantly contribute to data harmonization. nih.gov Regulatory agencies like the EMA emphasize the importance of cross-validation when methods are transferred, and the use of a stable isotope-labeled internal standard is a key factor in achieving acceptable cross-validation results. kcasbio.comlabmanager.com The presence of a reliable internal standard like this compound facilitates the comparison of data between laboratories, ensuring the integrity and consistency of results in multi-site clinical trials and other collaborative research. nih.gov
Investigation of Lactosyl Maprotiline Biotransformation Pathways
Comparative Metabolism of Maprotiline (B82187) and its Glycosylated Derivatives
Isotopic Tracing with Lactosyl Maprotiline-d5 for Metabolic Pathway Elucidation
The elucidation of metabolic pathways is a cornerstone of drug development and pharmacology, providing critical insights into the fate of a compound within a biological system. msdmanuals.com Stable isotope tracing is a powerful methodology employed to track the metabolic journey of a drug and its derivatives. nih.gov This technique utilizes compounds enriched with stable (non-radioactive) heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). otsuka.co.jp When these labeled compounds are introduced into a biological system, their distinct atomic mass allows them to be differentiated from their endogenous, unlabeled counterparts by analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net This enables the precise tracking of the parent compound and the identification of its metabolites as they are formed. nih.gov
This compound is the lactose (B1674315) conjugate of maprotiline, an antidepressant, which has been isotopically labeled with five deuterium atoms. pharmaffiliates.compharmaffiliates.com This labeling makes it an ideal tracer for metabolic studies. The investigation of its biotransformation begins with the administration of this compound to an in vitro or in vivo model. The "d5" label serves as a stable, unambiguous marker. As the parent compound is metabolized, the deuterium atoms are retained on the core maprotiline structure, allowing for the clear identification of its subsequent metabolites.
The known metabolic pathways for the parent compound, maprotiline, primarily involve N-demethylation and hydroxylation, catalyzed extensively by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. drugbank.commdpi.comtaylorandfrancis.com The major active metabolite formed is desmethylmaprotiline. mdpi.comtaylorandfrancis.com By using this compound, researchers can first study the cleavage of the lactose moiety and then trace the fate of the released maprotiline-d5. The mass of the resulting metabolites will be 5 Daltons higher than their non-deuterated analogs, facilitating their detection and quantification by mass spectrometry. This approach helps to confirm known pathways and potentially uncover novel, previously unidentified metabolites.
The table below outlines the expected key compounds that would be tracked in a metabolic study using this compound.
| Compound Name | Role in Study | Expected Metabolic Transformation | Analytical Note |
| This compound | Labeled Parent Compound | Cleavage of lactose to release Maprotiline-d5. | Starting point for tracing; has a unique mass due to the d5 label. pharmaffiliates.compharmaffiliates.com |
| Maprotiline-d5 | Labeled Drug | Formed after initial biotransformation of the lactosyl conjugate. | Intermediate tracer for subsequent metabolic steps. |
| Desmethylmaprotiline-d5 | Labeled Primary Metabolite | N-demethylation of Maprotiline-d5. | A major expected metabolite, retaining the d5 label. mdpi.com |
| Hydroxymaprotiline-d5 | Labeled Secondary Metabolite | Aromatic or aliphatic hydroxylation of Maprotiline-d5. | Represents another key metabolic pathway for maprotiline. drugbank.comtaylorandfrancis.com |
| Maprotiline-N-oxide-d5 | Labeled Metabolite | N-oxidation of desmethylmaprotiline-d5. | A potential further metabolite in the biotransformation chain. drugbank.com |
Influence of Structural Modifications on Glycosylation Patterns of Maprotiline Analogs
Glycosylation, the enzymatic process of attaching a carbohydrate (glycan) to a molecule, is a recognized pathway in drug metabolism, often resulting in more water-soluble conjugates that are more easily excreted. The existence of Lactosyl maprotiline itself demonstrates that the maprotiline structure can undergo glycosylation. pharmaffiliates.com The influence of structural modifications on these glycosylation patterns is a critical area of investigation for designing new analogs with tailored metabolic profiles.
The metabolic fate of a drug, including its potential for glycosylation, is heavily dependent on its chemical structure. Modifications to a parent molecule like maprotiline can significantly alter its interaction with glycosyltransferase enzymes. Key structural features that serve as potential sites for glycosylation include hydroxyl (-OH), amine (-NH2), and thiol (-SH) groups. Maprotiline possesses a secondary amine group that is a primary site for other metabolic reactions like N-demethylation. mdpi.com This amine, or hydroxyl groups introduced during phase I metabolism, could also serve as handles for phase II conjugation reactions like glycosylation.
Structural modifications to maprotiline analogs could influence glycosylation in several ways:
Addition or Removal of Glycosylation Sites: Introducing or removing functional groups like hydroxyls can directly add or eliminate potential sites for O-glycosylation.
Steric Hindrance: Altering the bulkiness of the tetracyclic ring system or the alkyl side chain can physically block the access of glycosyltransferase enzymes to a potential conjugation site.
Electronic Effects: Adding electron-withdrawing or electron-donating groups to the aromatic rings can change the nucleophilicity of nearby functional groups, making them more or less favorable for enzymatic conjugation.
The following table provides a theoretical framework for how specific structural modifications to maprotiline analogs might influence their glycosylation patterns.
| Structural Modification on Maprotiline Analog | Potential Site of Influence | Hypothesized Effect on Glycosylation | Rationale |
| Hydroxylation of the aromatic ring | Newly formed -OH group | Increased potential for O-glycosylation | Introduces a new, accessible site for conjugation. |
| Replacement of N-methyl with N-ethyl group | Secondary amine | Potential decrease in N-glycosylation | Increased steric bulk from the ethyl group may hinder enzyme access to the nitrogen atom. |
| Shortening of the propylamino side chain | Entire side chain | Potential increase in N-glycosylation | Reduced chain length might decrease steric hindrance around the amine group, improving enzyme access. |
| Introduction of a halogen (e.g., Cl, F) on the anthracene (B1667546) ring | Aromatic system and amine group | Altered potential for glycosylation | Can change the electronic properties (pKa) of the amine, potentially affecting its suitability as a substrate for N-glycosyltransferases. mdpi.com |
Applications and Emerging Research Trends for Lactosyl Maprotiline D5
Lactosyl Maprotiline-d5 as a Reference Material in Quality Control and Pharmaceutical Analysis
The primary application of this compound is as a reference material, specifically as a stable isotope-labeled (SIL) internal standard, in quantitative analytical methods. cerilliant.com SIL internal standards are considered the gold standard in mass spectrometry-based bioanalysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS), due to their ability to provide high accuracy and precision. texilajournal.comscispace.comresearchgate.net
In pharmaceutical analysis, the goal is often to accurately measure the concentration of a drug or its metabolites in complex biological samples like blood or plasma. clearsynth.com The process, from sample preparation to final detection, can be subject to variability that affects quantification. texilajournal.com this compound, being chemically almost identical to the non-labeled (or "native") lactosyl maprotiline (B82187), behaves similarly during extraction, chromatography, and ionization. researchgate.net However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the native compound by the mass spectrometer. cerilliant.com
By adding a precise amount of this compound to a sample, it serves as a reliable internal benchmark. clearsynth.com It helps to correct for procedural variations, including sample loss during preparation and fluctuations in the instrument's signal (ion suppression or enhancement), thereby ensuring the integrity and reliability of the quantitative data. texilajournal.comclearsynth.com This is crucial for therapeutic drug monitoring and pharmacokinetic studies where accurate measurement of drug metabolites is essential.
Table 1: Role of this compound in Analytical Procedures
| Analytical Step | Challenge without Internal Standard | How this compound Mitigates the Challenge |
| Sample Extraction | Incomplete or variable recovery of the analyte. | Co-elutes with the analyte, allowing for correction of recovery inconsistencies. texilajournal.com |
| Chromatography | Shifts in retention time. | Exhibits nearly identical retention time to the native compound, confirming peak identity. researchgate.net |
| Mass Spectrometry | Ion suppression or enhancement due to matrix effects. clearsynth.com | Experiences similar matrix effects as the analyte, allowing for accurate ratio-based quantification. texilajournal.comclearsynth.com |
| Quantification | Inaccurate measurement due to the above variables. | Enables precise and accurate determination of the analyte concentration by normalizing the signal. clearsynth.com |
Utility in Developing Predictive Models for Drug Glycosylation
Glycosylation, the attachment of sugar moieties to molecules, is a significant pathway in drug metabolism that can affect a compound's properties. bioanalysis-zone.combiorxiv.org Developing computational models that can predict how a drug will be glycosylated is a key area of research, as it can streamline drug development by identifying potential metabolites early in the process. bioanalysis-zone.com
This compound is instrumental in the research that underpins these predictive models. To build accurate models, researchers need reliable data on the presence and quantity of specific glycosylated metabolites formed in biological systems. The use of this compound as an internal standard allows for the precise quantification of its native counterpart, lactosyl maprotiline. This high-quality quantitative data is essential for training and validating predictive computational models. plos.org
By accurately measuring the extent of lactosylation of maprotiline under various conditions, scientists can generate robust datasets. These datasets can then be used to refine algorithms that predict which drugs are likely to undergo glycosylation and what the resulting structures will be. bioanalysis-zone.comrsc.org
Advanced Applications of Deuterated Glycoconjugates in Systems Biology and Metabolomics
In the broader fields of systems biology and metabolomics, deuterated glycoconjugates like this compound serve as powerful probes to trace metabolic pathways. anr.frckisotopes.com Metabolomics aims to provide a global snapshot of all small molecules within a biological system, and stable isotopes are key to tracking the flow of metabolites through complex networks. ckisotopes.comnih.gov
When a deuterated compound is introduced into a biological system, its journey and transformation can be followed using mass spectrometry. nih.gov This allows researchers to:
Trace Metabolic Fates: Elucidate the complete metabolic pathway of a drug, identifying not just primary metabolites but also downstream products. nih.gov
Distinguish from Endogenous Molecules: The deuterium label makes it easy to differentiate the drug and its metabolites from the thousands of naturally occurring (endogenous) molecules in a cell, which is often a significant challenge. nih.gov
Quantify Metabolic Flux: By measuring the rate at which the deuterated label appears in various metabolites, scientists can study the dynamics of metabolic pathways, an approach known as metabolic flux analysis. ckisotopes.com
Future Directions in the Synthesis and Analytical Application of Deuterated Glycosylated Metabolites
The field continues to evolve, with ongoing research focused on expanding the utility of compounds like this compound.
Maprotiline, like other tricyclic antidepressants, undergoes extensive metabolism in the liver, primarily through oxidation and subsequent conjugation reactions like glucuronidation. nih.govnih.gov While lactosylation is a known pathway, future research could explore other, less common glycosylation pathways. The synthesis of other deuterated sugar conjugates of maprotiline could facilitate the search for and quantification of novel metabolites, providing a more complete picture of its biotransformation. acs.org This exploration could reveal new metabolic pathways that may have clinical relevance. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for producing lactosyl derivatives like lactosyl maprotiline-d5, and how can reaction progress be monitored?
- Methodological Answer : Lactosyl derivatives are synthesized via stereoselective activation of unprotected lactose to form lactosyl carbonates, followed by coupling with amine-containing scaffolds (e.g., maprotiline-d5). Key steps include using catalysts like Cp₂HfCl₂-AgOTf for glycosidic bond formation and monitoring reaction progress via TLC to assess purity and intermediate formation . For reproducibility, ensure anhydrous conditions and standardized washing steps (e.g., water washes to remove diethylammonium chloride byproducts) .
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Post-synthesis, multi-step purification is critical. Techniques include:
- Liquid-liquid extraction : Washing with water to remove hydrophilic impurities (e.g., excess amines) .
- Chromatography : Use silica gel columns for separating lactosyl carbamates from unreacted starting materials, guided by TLC retention factors .
- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate crystalline products .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Employ a combination of:
- Spectroscopy : NMR (¹H, ¹³C) to confirm glycosidic bond formation and scaffold attachment .
- Mass Spectrometry : High-resolution MS for molecular weight verification .
- Fatty Acid Analysis : If applicable, use GC-MS with standardized tables (e.g., fatty acid composition tables per pharmacopeial guidelines) to assess lipid-linked impurities .
Advanced Research Questions
Q. How should inhibitory potency assays for this compound be designed to evaluate lectin-binding interactions?
- Methodological Answer :
- Solid-Phase Screening : Immobilize target lectins (e.g., galectins, VAA) on plates and measure inhibition via competitive binding with this compound. Use valence-corrected IC₅₀ values to compare potency against free lactose .
- Cell-Based Assays : Test inhibition of tumor cell adhesion to lectin-coated surfaces. Include controls for cytotoxicity (e.g., MTT assays) to confirm specificity .
- Data Interpretation : Normalize activity to scaffold structure (e.g., butene diol spacers) rather than valency alone, as scaffold geometry impacts lectin selectivity .
Q. How can contradictions in inhibitory activity data (e.g., valency vs. scaffold effects) be resolved?
- Methodological Answer :
- Cross-Platform Validation : Compare results from biochemical assays (e.g., ELISA) with cell-based systems to identify context-dependent effects .
- Structural Modeling : Use molecular docking to correlate spacer length (e.g., butene diol) with lectin-binding site accessibility .
- Statistical Analysis : Apply multivariate regression to disentangle contributions of valency, scaffold, and matrix glycans to inhibitory potency .
Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Standardized Protocols : Adopt pharmacopeial guidelines for critical steps (e.g., hydroxyl value and saponification value specifications) .
- Inter-Lab Calibration : Share reference samples for TLC/MS alignment and validate methods via round-robin testing .
- Documentation : Report detailed procedures for solvent systems, catalyst batches, and washing steps to minimize variability .
Q. How do cell-based assays complement biochemical data in evaluating this compound’s bioactivity?
- Methodological Answer :
- Physiological Relevance : Cell assays reveal lectin-blocking efficacy in complex matrices (e.g., tumor cell membranes), which may differ from purified protein interactions .
- Selectivity Profiling : Test this compound against multiple lectin families (e.g., galectins vs. plant toxins) to identify scaffold-driven selectivity .
- Dose-Response Curves : Use non-linear regression to calculate cell-specific IC₅₀ values and compare with biochemical data .
Q. What analytical approaches are recommended for assessing this compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in buffers mimicking physiological pH/temperature and monitor degradation via HPLC .
- Fatty Acid Oxidation Analysis : If lipid-conjugated, track hydroperoxide formation using spectrophotometric assays (e.g., FOX method) .
- Long-Term Stability : Store samples under controlled conditions (e.g., -80°C, argon atmosphere) and periodically assess purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
